molecular formula C9H5Cl2NO B3123580 4,6-dichloro-1H-indole-2-carbaldehyde CAS No. 309718-04-5

4,6-dichloro-1H-indole-2-carbaldehyde

Cat. No. B3123580
CAS RN: 309718-04-5
M. Wt: 214.04 g/mol
InChI Key: RNPCTWVXDPVTNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dichloro-1H-indole-2-carbaldehyde is a chemical compound with the molecular formula C9H5Cl2NO and a molecular weight of 214.05 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 4,6-dichloro-1H-indole-2-carbaldehyde consists of 9 carbon atoms, 5 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen and oxygen atom each .


Chemical Reactions Analysis

Indole derivatives, such as 4,6-dichloro-1H-indole-2-carbaldehyde, are essential and efficient chemical precursors for generating biologically active structures. They can undergo various chemical reactions, including C–C and C–N coupling reactions .

Scientific Research Applications

Synthesis of Novel Chemical Compounds

Research has shown that various indole derivatives, similar to 4,6-dichloro-1H-indole-2-carbaldehyde, can be synthesized for diverse applications. For instance, the Dakin oxidation of indole carbaldehydes has been used to synthesize indoloquinones, which have potential applications in organic chemistry (Alamgir et al., 2008). Additionally, gold(I)-catalyzed cycloisomerization methods have been developed to create indole-2-carbaldehydes and indolin-3-ols, showcasing the versatility of indole derivatives in chemical reactions (Kothandaraman et al., 2011).

Application in Organic Chemistry Synthesis

Indole derivatives are known for their role as versatile synthons in organic chemistry. For example, the grindstone method has been employed to create Knoevenagel condensed products of indole-3-carbaldehydes, highlighting the usefulness of these compounds in organic synthesis (Madan, 2020). Similarly, the Vilsmeier formylation of indole carbaldehydes has been explored for preparing new indole derivatives, further demonstrating their significance in synthetic chemistry (Bingul et al., 2014).

Potential in Pharmaceutical Research

Although specifically excluding drug use and dosage information, it's important to note that some indole derivatives have shown potential in pharmaceutical research. For example, the synthesis of novel indole derivatives for potential applications in various fields, including pharmaceuticals, has been a focus of research (Tariq et al., 2020).

Applications in Photophysical and Electrochemical Studies

Indole derivatives have also been investigated for their photophysical and electrochemical properties. Studies have synthesized and characterized novel indole-based derivatives for potential applications as fluorescent and semiconductor materials (Sravanthi & Manju, 2015).

properties

IUPAC Name

4,6-dichloro-1H-indole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO/c10-5-1-8(11)7-3-6(4-13)12-9(7)2-5/h1-4,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNPCTWVXDPVTNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=C2)C=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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